molecular formula C10H17NO3 B3431560 Isotussilagine CAS No. 91108-32-6

Isotussilagine

Cat. No. B3431560
CAS RN: 91108-32-6
M. Wt: 199.25 g/mol
InChI Key: LADVYSUMGRTFSZ-XKSSXDPKSA-N
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Description

Synthesis Analysis

The synthesis of isotussilagine involves the condensation of enantiopure β-amino ester with methyl pyruvate, which provides two diastereoisomers. These diastereoisomers are subjected to hydrogenation followed by cyclization, producing pyrrolidinones. From these pyrrolidinones, isotussilagine is obtained using a Mitsunobu reaction as a key step .


Molecular Structure Analysis

Isotussilagine has a molecular weight of 199.25 g/mol . The molecular structure analysis of isotussilagine can be performed using various techniques such as mass spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .


Chemical Reactions Analysis

The chemical reactions involving isotussilagine include its synthesis from β-amino ester and methyl pyruvate, followed by hydrogenation and cyclization to produce pyrrolidinones. The Mitsunobu reaction is then used to obtain isotussilagine .


Physical And Chemical Properties Analysis

Isotussilagine is a powder-type compound . Its physical and chemical properties can be analyzed using various techniques, including those that measure mass, color, volume, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .

Scientific Research Applications

Pyrrolizidine Alkaloids and Plant Research

Isotussilagine, along with other pyrrolizidine alkaloids like tussilagine and neo-tussilagine, has been identified in various plant species such as Neurolaena lobata, Ligularia sibirica, and Tussilago farfara. These compounds are of interest in botanical and biochemical research due to their unique structures and biosynthetic pathways. Research has focused on understanding their occurrence in plants and their potential biosynthetic precursors, such as 2-pyrrolidineacetic acid (Passreiter, 1998); (Wiedenfeld et al., 2003).

Chemical Synthesis and Pharmacological Studies

The synthesis and structural characterization of isotussilagine are significant for pharmacological studies. Researchers have developed methods to synthesize isotussilagine and related compounds through chemical processes, which are crucial for exploring their potential therapeutic applications (Ma & Zhang, 1999).

Isotopic Research and Nutritional Monitoring

While not directly related to isotussilagine, the use of isotopic methods in nutrition and health research provides a context for understanding the broader scope of chemical compounds in scientific research. Isotopic techniques are essential in studying human energy requirements, nutrient metabolism, and food composition. These methods are particularly valuable in developing countries for monitoring nutritional status and health improvements (Valencia & Iyengar, 2002).

properties

IUPAC Name

methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADVYSUMGRTFSZ-XKSSXDPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2CCCC2C1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isotussilagine

CAS RN

91108-31-5, 91108-32-6
Record name (+-)-Tussilagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Isotussilagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOTUSSILAGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H26FL57DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
D Ma, J Zhang - Journal of the Chemical Society, Perkin Transactions …, 1999 - pubs.rsc.org
… not as thermodynamically stable as isotussilagine and that it … 7 was converted completely to isotussilagine. The product had … selective route for synthesizing isotussilagine, with a 9.3% …
Number of citations: 17 pubs.rsc.org
CM Passreiter, G Willuhn, E Röder - Planta Medica, 1991 - thieme-connect.com
Arnines are organic bases which are often derived from amino acids by decarboxylation. A wide variety of amines occurs in the plant kingdom where they may regulate the growth or be …
Number of citations: 1 www.thieme-connect.com
CM Paßreiter, G Willuhn, E Röder - Planta medica, 1992 - thieme-connect.com
In flowerheads of Arnica montana, A. chamissonis ssp. foliosa, A. amplexicaulis, and A. sachalinensis, traces of the non-toxic pyrrolizidine alkaloids tussilagine and isotussilagine were …
Number of citations: 21 www.thieme-connect.com
D Ma, J Zhang - Tetrahedron letters, 1998 - Elsevier
… Me2S; 7 is the 1-epimer of isotussilagine. We considered that 7 was not as thermodynamically stable as isotussilagine and that it should be possible to convert it into …
Number of citations: 29 www.sciencedirect.com
CM Paßreiter - Phytochemistry, 1992 - Elsevier
… isotussilagine (3b) were also not detectable. Due to the use of methanol as sotvent while first isolating tussilagine and isotussilagine … Therefore, tussilagine and isotussilagine are also …
Number of citations: 35 www.sciencedirect.com
H Wiedenfeld, S Narantuya, M Dumaa… - Scientia …, 2003 - mdpi.com
… Tussilagine, isotussilagine, neo-tussilagine and neo-isotussilagine were isolated from Ligularia sibirica whereas Tephroseris integrifolia was found to contain senkirkine, otosenine, …
Number of citations: 8 www.mdpi.com
R Chizzola - Planta Medica, 1992 - thieme-connect.com
The co-occurrence of free 2-pyrrolidineacetic acid (la) and its methyl ester (lb), led to the assumption that lb could be an artefact from la, built up by extraction of the flowers with MeOH. …
Number of citations: 4 www.thieme-connect.com
CM Paßreiter - Planta Medica, 1992 - thieme-connect.com
The co-occurrence of free 2-pyrrolidineacetic acid (la) and its methyl ester (lb), led to the assumption that lb could be an artefact from la, built up by extraction of the flowers with MeOH. …
Number of citations: 2 www.thieme-connect.com
CM Passreiter - Biochemical systematics and ecology, 1998 - Elsevier
Neurolaena lobata was investigated for the occurrence of pyrrolizidine alkaloids. The untypical methyl ester alkaloids tussilagine, isotussilagine and their possible biosynthetic …
Number of citations: 23 www.sciencedirect.com
马大为, 张建华 - 1998
Number of citations: 0

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